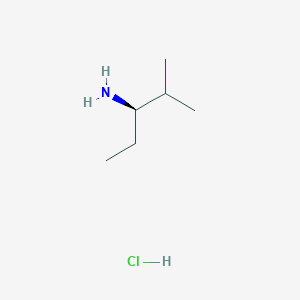

(3R)-2-methylpentan-3-amine hydrochloride

描述

Significance of Stereospecific Amines in Advanced Chemical Synthesis

Stereospecific amines are indispensable tools in modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. ijrpr.comnumberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial as the biological activity of stereoisomers can vary significantly. nih.gov Enantiomerically pure amines are widely used as catalysts and chiral auxiliaries in asymmetric synthesis, a field dedicated to selectively producing one enantiomer of a chiral product. psu.eduacs.orgrsc.org

These amines can act as chiral bases in enantioselective reactions or serve as resolving agents for separating racemic mixtures. sigmaaldrich.com Their ability to form transient chiral intermediates allows for the transfer of stereochemical information, guiding reactions to yield products with a specific, desired spatial orientation. alfachemic.comnih.gov The development of efficient methods for synthesizing chiral amines and controlling their stereochemistry is a primary focus in accessing enantiomerically pure compounds with desired biological activities. ijrpr.com This control is paramount in medicinal chemistry, where the therapeutic efficacy and safety of a drug often depend on its specific stereoisomeric form. numberanalytics.comnih.gov

Overview of (3R)-2-Methylpentan-3-amine Hydrochloride as a Key Chiral Building Block

This compound is recognized as a valuable chiral building block in organic synthesis. americanelements.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules, such as natural products and pharmaceuticals. enamine.net The defined stereochemistry at the C3 position of the pentane (B18724) backbone makes this compound particularly useful for introducing a specific chiral center into a target molecule.

The utility of such building blocks lies in the fact that biological targets are overwhelmingly chiral, and the interaction between a drug and its receptor requires a precise stereochemical match. enamine.net The use of pre-defined chiral fragments like this compound simplifies complex syntheses and ensures the stereochemical integrity of the final product. Its branched aliphatic structure can also impart specific steric and electronic properties, influencing the selectivity and outcome of subsequent chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 196929-99-4 americanelements.comchemicalbook.com |

| Molecular Formula | C6H16ClN americanelements.comchemicalbook.com |

| Molecular Weight | 137.65 g/mol americanelements.comchemicalbook.com |

| IUPAC Name | (3R)-2-methylpentan-3-amine;hydrochloride americanelements.com |

| Appearance | Powder americanelements.com |

| Storage Temperature | 4 °C americanelements.com |

Historical Context of Research on Branched Chain Amine Hydrochlorides

The study of amines has been fundamental to the development of organic chemistry. ijrpr.com Historically, simple amines were among the first organic compounds to be isolated and characterized. The development of synthetic methods for more complex amines, including those with branched chains and stereocenters, has evolved significantly over the decades. acs.org Early research often focused on the synthesis and resolution of racemic mixtures.

Amine hydrochlorides, the salt form of amines, have long been utilized in chemical synthesis and industrial processes. Their formation is a straightforward acid-base reaction, which can sometimes be an unwanted side reaction in industrial settings, such as in isocyanate synthesis. gla.ac.uk However, the stability and crystallinity of hydrochloride salts often make them advantageous for purification, handling, and storage of the parent amine. Research into the solid-state structures of amine hydrochlorides has provided insights into the forces controlling their stability. gla.ac.uk The advent of asymmetric synthesis in the latter half of the 20th century brought a new focus to chiral amines and their salts, recognizing their potential as tools for controlling stereochemistry. psu.eduacs.org The pioneering work on cinchona alkaloids as catalysts in the 1960s marked a significant milestone in this area. psu.eduacs.org

Scope and Objectives of Academic Research Pertaining to this compound

Academic research involving this compound and similar chiral amines is primarily driven by the continuous need for new and efficient methods in asymmetric synthesis. The main objectives include:

Development of Novel Synthetic Routes: Researchers aim to discover more efficient, stereoselective, and cost-effective methods for preparing enantiomerically pure amines like (3R)-2-methylpentan-3-amine. This includes asymmetric catalytic reductions and enzymatic resolutions.

Application as Chiral Auxiliaries and Ligands: A key area of investigation is the use of this compound as a detachable chiral auxiliary to control the stereochemical outcome of reactions on a prochiral substrate. Furthermore, it can be modified to serve as a chiral ligand for transition metal catalysts used in a wide array of asymmetric transformations. psu.edusigmaaldrich.com

Synthesis of Biologically Active Molecules: A significant goal is to incorporate this compound as a key structural component in the total synthesis of complex target molecules, particularly new pharmaceutical candidates. enamine.netnumberanalytics.com The specific stereochemistry and branching of the amine can be crucial for achieving the desired biological activity.

Mechanistic Studies: Understanding the precise mechanism by which chiral amines and their derivatives induce asymmetry is a fundamental objective. These studies help in the rational design of more effective catalysts and synthetic strategies for a broader range of chemical transformations. alfachemic.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylpentan-3-one |

| Cinchona alkaloids |

Structure

3D Structure of Parent

属性

IUPAC Name |

(3R)-2-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJVUCNNBUHJE-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3r 2 Methylpentan 3 Amine Hydrochloride

Precursor Synthesis and Chirality Induction Strategies

The cornerstone of synthesizing enantiomerically pure (3R)-2-methylpentan-3-amine hydrochloride lies in the effective synthesis of its chiral precursor, (S)-1-(dimethylamino)-2-methylpentan-3-one. This is primarily accomplished through asymmetric Mannich reactions, where the critical chiral center is introduced with high enantioselectivity.

Enantioselective Preparation of Chiral Ketone Intermediates

The formation of the chiral ketone is a pivotal step that dictates the stereochemical outcome of the entire synthetic sequence. The focus is on creating the (S)-enantiomer with high optical purity.

The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds. In the case of (S)-1-(dimethylamino)-2-methylpentan-3-one, a one-pot, three-component reaction is often employed. This involves the reaction of 3-pentanone (B124093), formaldehyde (B43269), and dimethylamine (B145610) hydrochloride. The careful selection of a chiral catalyst is essential to control the facial selectivity of the enamine attack on the in-situ formed iminium ion, leading to the desired (S)-enantiomer.

The reaction proceeds via the formation of an enamine from 3-pentanone and the chiral catalyst. Simultaneously, formaldehyde and dimethylamine hydrochloride react to form the Eschenmoser's salt precursor, a highly reactive methyleneiminium species. The chiral enamine then attacks the iminium ion in a stereocontrolled fashion, yielding the β-amino ketone. The success of this reaction hinges on the catalyst's ability to create a chiral environment that effectively shields one face of the enamine, directing the electrophilic attack to the other.

L-proline has been identified as an effective organocatalyst for this transformation. It facilitates the formation of a chiral enamine with 3-pentanone. The carboxylic acid group of proline is believed to play a crucial role in the transition state assembly through hydrogen bonding, which helps to lock the conformation and enhance stereoselectivity. While L-proline is a commonly cited catalyst, research into other chiral amines and their derivatives continues to seek improvements in yield and enantioselectivity.

Below is a table summarizing typical results for the L-proline catalyzed asymmetric Mannich reaction for the synthesis of (S)-1-(dimethylamino)-2-methylpentan-3-one.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | n-Butanol | 70-80 | Moderate to Good | >95 |

| L-Proline | DMSO | Room Temp. | Good | High |

| Pyrrolidine Derivatives | Various | Various | Variable | Variable |

| Chiral Phosphoric Acids | Various | Various | Variable | Variable |

Note: "Moderate to Good" and "High" are qualitative descriptors based on literature; specific numerical data can vary based on precise reaction conditions.

Grignard Reaction-Based Approaches and Stereochemical Outcomes

Once the chiral ketone, (S)-1-(dimethylamino)-2-methylpentan-3-one, is obtained with high enantiomeric purity, the next critical step is the diastereoselective addition of a Grignard reagent to the carbonyl group. This reaction sets the second stereocenter, and its outcome is influenced by the existing chiral center at the α-position to the carbonyl.

The stereochemical course of this nucleophilic addition is generally predictable using established models such as Cram's rule and the Felkin-Anh model. These models consider the steric hindrance around the carbonyl group, with the nucleophile preferentially attacking from the least hindered face. The presence of the α-amino group can also lead to chelation control, where the magnesium of the Grignard reagent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic transition state that directs the nucleophilic attack.

The choice of the Grignard reagent and reaction conditions, such as solvent and temperature, plays a significant role in optimizing the yield and diastereoselectivity of the reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they effectively solvate the Grignard reagent. Temperature control is also critical; lower temperatures generally enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

For the synthesis of precursors to compounds like Tapentadol, where the subsequent structure is 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, the Grignard reagent used is typically 3-methoxyphenylmagnesium bromide. The reaction is described as highly stereospecific, with the optical purity of the starting ketone being maintained in the product.

The inherent chirality of (S)-1-(dimethylamino)-2-methylpentan-3-one directs the incoming Grignard reagent to one of the two diastereotopic faces of the carbonyl carbon. According to the Felkin-Anh model, the largest group on the α-carbon (in this case, the ethyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of one diastereomer.

The table below illustrates the expected influence of various factors on the diastereoselectivity of the Grignard reaction.

| Factor | Variation | Expected Impact on Diastereomeric Ratio (dr) | Rationale |

| Grignard Reagent | Increased steric bulk | Generally increases | Larger nucleophiles amplify steric interactions, enhancing facial bias. |

| Solvent | Non-coordinating vs. Coordinating | Can influence chelation | Coordinating solvents can compete with the intramolecular amino group for magnesium coordination, potentially altering the transition state geometry. |

| Temperature | Lowering the temperature | Generally increases | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to higher selectivity. |

| Lewis Acids | Addition of chelating Lewis acids (e.g., ZnCl₂) | Can increase or reverse selectivity | Can enforce a more rigid chelated transition state, potentially altering the preferred face of attack compared to the non-chelated model. |

The stereospecific nature of this Grignard reaction is crucial, as it ensures that the high enantiomeric purity achieved in the Mannich reaction is effectively transferred to the final product, leading to the desired (3R)-configured amine after subsequent chemical transformations.

Reductive Amination Strategies for Chiral Primary Amines

The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated to the amine. The efficiency and selectivity of this process are highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of the C=N double bond in imines. wikipedia.org This process offers high efficiency and atom economy, making it suitable for industrial-scale production. nih.gov In the context of synthesizing 2-methylpentan-3-amine (B3370821), the imine is formed in situ from 2-methylpentan-3-one and ammonia (B1221849). The subsequent hydrogenation of this imine is a critical step in yielding the final amine product.

The choice of catalyst is paramount in achieving high conversion and selectivity. Various metal catalysts are effective for this transformation, with reaction conditions such as temperature and pressure being optimized to maximize the yield of the desired primary amine and minimize the formation of byproducts. nih.gov

A range of transition metal catalysts are effective for reductive amination, with the selection often depending on the specific substrate and desired outcome. nih.govencyclopedia.pub For the hydrogenation of aliphatic imines, catalysts based on nickel, palladium, and platinum are commonly utilized. encyclopedia.pubgoogle.com In processes analogous to the synthesis of this compound, palladium on carbon (Pd/C) has been shown to be an effective catalyst for the reductive deoxygenation steps in the synthesis of structurally similar compounds. google.com

The performance of these catalysts can be influenced by various factors, including the catalyst support, metal loading, and the presence of promoters or additives. For instance, iridium catalysts have been developed for the reductive amination of ketones, demonstrating high activity and selectivity under mild conditions. kanto.co.jp The table below summarizes common metal catalysts used in reductive amination reactions.

Table 1: Common Metal Catalysts in Reductive Amination

| Catalyst | Typical Substrates | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Ketones/Imines | High activity, good selectivity, widely available. google.com |

| Raney Nickel (Ra-Ni) | Aliphatic Nitriles and Imines | Cost-effective, high activity. |

| Platinum on Carbon (Pt/C) | Ketones and Aldehydes | Effective under mild conditions. encyclopedia.pub |

| Iridium Complexes | Ketones | High activity and selectivity for primary amines. kanto.co.jp |

| Ruthenium Complexes | Ketones and Aldehydes | Versatile for a range of substrates. encyclopedia.pub |

Chiral Resolution Techniques for Enantiomeric Purity Enhancement

While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution is a crucial technique for separating a racemic mixture into its constituent enantiomers. This is particularly relevant when a stereoselective synthesis is not perfectly efficient or when the racemic mixture is more readily accessible.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. scispace.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. nih.gov Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

A variety of chiral acids can be employed as resolving agents. For the resolution of primary amines, tartaric acid and its derivatives are frequently used. scispace.com L-(-)-Dibenzoyl Tartaric Acid (DBTA) is a particularly effective resolving agent for a range of amines due to its ability to form stable, crystalline diastereomeric salts. chemicalbook.com

The process involves dissolving the racemic 2-methylpentan-3-amine and L-(-)-Dibenzoyl Tartaric Acid in a suitable solvent. Due to the differential solubility of the two diastereomeric salts—(3R)-2-methylpentan-3-ammonium dibenzoyl-L-tartrate and (3S)-2-methylpentan-3-ammonium dibenzoyl-L-tartrate—one will preferentially crystallize out of the solution. After filtration, the pure enantiomer can be liberated from the salt.

Table 2: Common Chiral Acids for Amine Resolution

| Chiral Acid | Structure | Applications |

|---|---|---|

| L-(+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Widely used for resolving basic compounds. scispace.com |

| L-(-)-Dibenzoyl Tartaric Acid | HOOC-CH(OBz)-CH(OBz)-COOH | Effective for a broad range of amines, often providing highly crystalline salts. chemicalbook.com |

| (1S)-(+)-10-Camphorsulfonic Acid | Used for the resolution of various amines. | |

| (R)-(-)-Mandelic Acid | C6H5-CH(OH)-COOH | Another common resolving agent for amines. |

The choice of solvent is critical for the success of fractional crystallization. nih.gov An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, leading to a high yield and high enantiomeric excess of the desired product. The optimal solvent is often determined empirically through screening various options.

Common solvents used for the crystallization of diastereomeric salts of amines include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), as well as mixtures of these solvents with water. nih.gov The temperature profile during crystallization is also a key parameter to control, as it directly influences the solubility and crystal growth rate. A carefully controlled cooling process can significantly improve the efficiency of the separation.

Chromatographic Enantiomer Separation Methodologies

The separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds like (3R)-2-methylpentan-3-amine. Chromatographic techniques are paramount for both analytical determination of enantiomeric purity and for preparative-scale separation of racemic mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a well-established and powerful technique for the separation and analysis of enantiomers. mdpi.com The fundamental principle of this method lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov

For the separation of chiral amines, polysaccharide-based CSPs are among the most frequently used and successful. nih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support. nih.govyakhak.org The differential interaction between the enantiomers and the chiral selector on the CSP is based on a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which creates a transient diastereomeric complex with different stability for each enantiomer.

The selection of the mobile phase is crucial for achieving optimal separation. shimadzu.com For chiral amines, typical mobile phases consist of mixtures of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol or ethanol. yakhak.org The exact ratio of these solvents is optimized to achieve baseline resolution in a timely manner. mdpi.com

Table 1: Common Polysaccharide-Based CSPs for Chiral Amine Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Coated Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various chiral compounds, including amines. mdpi.com |

| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Offers high resolution and robustness with a wider range of solvents. nih.gov |

| Coated Cellulose | Cellulose tris(4-methylbenzoate) | Effective for specific classes of chiral molecules. |

| Immobilized Amylose | Amylose tris(3-chloro-5-methylphenylcarbamate) | A popular choice for separating various pharmaceutical compounds. nih.gov |

Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Gas Chromatography (GC) using a chiral stationary phase is another highly effective method for determining the enantiomeric purity of volatile compounds, including chiral amines. gcms.cz This technique is particularly useful for quantifying the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. libretexts.org

The columns used for this purpose often contain a cyclodextrin (B1172386) derivative as the chiral selector. gcms.cz The enantiomers of the analyte are separated based on their differential interactions with the chiral stationary phase as they travel through the column. The detector records a signal for each enantiomer as it elutes, resulting in two distinct peaks in the chromatogram for a racemic mixture.

The enantiomeric excess is calculated from the integrated areas of the two peaks corresponding to the R and S enantiomers using the following formula libretexts.org:

ee (%) = (|[Area of R-enantiomer] – [Area of S-enantiomer]| / |[Area of R-enantiomer] + [Area of S-enantiomer]|) × 100

This calculation provides a direct measure of the stereochemical purity of the synthesized amine. libretexts.org

Table 2: Example Calculation of Enantiomeric Excess (ee)

| Enantiomer | Peak Area (Arbitrary Units) | Calculation Step | Result |

|---|---|---|---|

| (3R)-enantiomer | 98.5 | Area R - Area S | 98.5 - 1.5 = 97.0 |

| (3S)-enantiomer | 1.5 | Area R + Area S | 98.5 + 1.5 = 100.0 |

| Total | 100.0 | (Difference / Sum) * 100 | (97.0 / 100.0) * 100 |

| Enantiomeric Excess | | | 97.0% ee |

Conversion to Hydrochloride Salt

Primary amines are often converted into their hydrochloride salts to enhance their stability, crystallinity, and water solubility. ualberta.caspectroscopyonline.com The formation of the salt involves the protonation of the basic amine nitrogen by a strong acid like hydrochloric acid (HCl), forming an ionic ammonium (B1175870) chloride species. spectroscopyonline.comyoutube.com

Controlled Acidification Methods

The conversion of (3R)-2-methylpentan-3-amine to its hydrochloride salt requires controlled acidification. The choice of method depends on factors such as the scale of the reaction, the desired purity, and whether an anhydrous product is necessary.

Aqueous Hydrochloric Acid : This is a straightforward method where a concentrated aqueous solution of HCl is added to a solution of the amine. google.com While convenient, this method introduces water, which can be problematic if an anhydrous salt is required or if the salt has significant solubility in water, potentially lowering the yield. google.com

Gaseous Hydrogen Chloride : For preparing anhydrous hydrochloride salts, bubbling dry HCl gas through a solution of the amine in an anhydrous aprotic solvent (like diethyl ether or ethyl acetate) is a common technique. google.com This method avoids the introduction of water but can be difficult to handle on a large scale due to the corrosive and hazardous nature of HCl gas and may require specialized equipment. google.comreddit.com

In Situ Generation of HCl : A more controlled and often more convenient method for producing anhydrous HCl involves its in situ generation. google.comreddit.com This can be achieved by adding reagents like trialkylsilyl chlorides (e.g., trimethylsilyl (B98337) chloride) to a protic solvent such as an alcohol. google.com This allows for precise stoichiometric control over the amount of acid generated, which is advantageous for preventing the formation of undesired di- or tri-hydrochloride salts if multiple basic sites were present. google.com

Table 3: Comparison of Acidification Methods

| Method | Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Aqueous HCl | HCl in water | Simple, readily available reagents. google.com | Introduces water, potentially lowering yield; not suitable for anhydrous products. google.com |

| Gaseous HCl | Anhydrous HCl gas | Yields anhydrous salt, high purity. google.com | Difficult to handle on a large scale; requires specialized equipment. google.com |

| In Situ Generation | Trialkylsilyl chloride + alcohol | Excellent stoichiometric control, anhydrous conditions, reproducible. google.com | Requires specific reagents which may be more costly. |

Crystallization Optimization for High Purity Hydrochloride Formation

The final step in obtaining a high-purity solid is crystallization. The key to successful crystallization is the selection of an appropriate solvent system. beilstein-journals.org The ideal solvent should completely dissolve the free amine base but provide very low solubility for the resulting hydrochloride salt. This differential solubility allows the salt to precipitate or crystallize out of the solution upon formation, leaving impurities behind in the solvent. beilstein-journals.org

Commonly used solvents for this purpose include ethyl acetate, diethyl ether, and acetonitrile. beilstein-journals.org The process often involves dissolving the amine in the chosen solvent, followed by the controlled addition of the acid. As the salt forms, it precipitates from the solution. The purity and crystal size can be further optimized by controlling factors such as the temperature, the rate of acid addition, and the cooling profile of the mixture. The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried. beilstein-journals.orgresearchgate.net

Comparative Analysis of Synthetic Routes to this compound

The synthesis of a single enantiomer of a chiral amine requires a stereoselective method. While traditional methods often relied on the resolution of racemic mixtures, modern approaches focus on asymmetric synthesis, which can be broadly categorized into chemocatalytic and biocatalytic routes. dovepress.comnih.gov

Chemocatalytic Routes : Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for producing chiral amines. nih.gov This typically involves the reduction of a prochiral precursor, such as an imine or enamine, using hydrogen gas in the presence of a chiral catalyst, often based on metals like iridium, rhodium, or ruthenium complexed with chiral ligands. nih.gov These methods can achieve very high enantioselectivity and are applicable to a wide range of substrates. nih.gov However, they often rely on expensive and sometimes toxic heavy metals and may require high-pressure conditions. dovepress.com

Biocatalytic Routes : The use of enzymes as catalysts offers a "greener" alternative, operating under mild, aqueous conditions. dovepress.comresearchgate.net For chiral amine synthesis, two prominent enzyme classes are:

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone precursor, generating the chiral amine with high enantioselectivity. mdpi.com A major challenge can be the unfavorable reaction equilibrium, which often requires strategies to shift it towards the product side. researchgate.net

Amine Dehydrogenases (AmDHs) : These enzymes catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. dovepress.commdpi.com This route is highly atom-economical and can be very efficient, though it requires an effective cofactor regeneration system to be cost-effective. mdpi.com

The final step in any of these routes would be the conversion of the resulting chiral free amine to the hydrochloride salt as described previously.

Table 4: Comparative Analysis of Major Stereoselective Synthetic Routes

| Feature | Asymmetric Hydrogenation (Chemocatalysis) | Transamination (Biocatalysis) | Reductive Amination (Biocatalysis) |

|---|---|---|---|

| Catalyst | Chiral transition metal complexes (e.g., Ir, Rh). nih.gov | Engineered transaminases (TAs). mdpi.com | Engineered amine dehydrogenases (AmDHs). dovepress.commdpi.com |

| Precursor | Prochiral imine, enamine. nih.gov | Prochiral ketone. mdpi.com | Prochiral ketone. mdpi.com |

| Reagents | H₂ gas, chiral ligand. dovepress.com | Amine donor (e.g., isopropylamine). mdpi.com | Ammonia, NADH/NADPH cofactor. dovepress.com |

| Stereoselectivity | Often excellent (up to >99% ee). nih.gov | Often excellent (up to >99% ee). mdpi.com | Often excellent (up to >99% ee). dovepress.com |

| Conditions | Often requires high pressure and organic solvents. dovepress.com | Mild, aqueous conditions (ambient temp/pressure). dovepress.com | Mild, aqueous conditions (ambient temp/pressure). dovepress.com |

| Advantages | Broad substrate scope, well-established technology. nih.gov | High selectivity, "green" process, avoids heavy metals. dovepress.com | High atom economy, uses inexpensive ammonia. mdpi.com |

| Disadvantages | Uses expensive/toxic metals, may require harsh conditions. dovepress.com | Unfavorable equilibrium can limit yield, potential substrate inhibition. researchgate.net | Requires an efficient cofactor regeneration system. mdpi.com |

| Cost Profile | Catalyst and ligand costs can be high. mdpi.com | Enzyme and amine donor costs are primary factors. mdpi.com | Enzyme and cofactor costs are primary factors. mdpi.com |

Step-Efficiency Assessment of Convergent and Linear Syntheses

The efficiency of a multi-step synthesis is significantly influenced by its architecture, primarily categorized as either linear or convergent. In a linear synthesis , reactants are sequentially added in a single path to build the target molecule. Conversely, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. wikipedia.org

| Synthesis Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Reactants are sequentially added in a single path to build the target molecule. | Conceptually simpler to plan. | Overall yield drops significantly with an increasing number of steps. libretexts.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. wikipedia.org | Higher overall yield due to shorter linear sequences. libretexts.org | May require more complex starting materials and synthetic planning. |

Stereocontrol Efficacy Across Different Methodologies

Achieving the desired (3R) stereochemistry at the C3 position is the most critical aspect of synthesizing 2-methylpentan-3-amine hydrochloride. Several strategies can be employed to achieve high stereocontrol.

Asymmetric Reductive Amination: This is one of the most direct methods, involving the reaction of 2-methylpentan-3-one with an ammonia source in the presence of a chiral catalyst and a reducing agent. liv.ac.uk The success of this method hinges on the choice of the chiral catalyst, which can be a transition metal complex with a chiral ligand or a biocatalyst. nih.govacs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown high enantioselectivity in the asymmetric hydrogenation of imines. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach. Transaminases (TAs) can catalyze the transfer of an amino group from a donor to the ketone substrate, 2-methylpentan-3-one, with high enantioselectivity. nih.govresearchgate.net Similarly, engineered amine dehydrogenases (AmDHs) can facilitate the reductive amination of the ketone using ammonia and a nicotinamide cofactor. nih.gov The high specificity of enzymes often leads to excellent enantiomeric excess (>99% ee). nih.gov

Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule (the auxiliary) to a precursor, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com For instance, a chiral auxiliary could be attached to form a chiral imine from 2-methylpentan-3-one. Subsequent reduction of this imine would proceed with high diastereoselectivity, controlled by the auxiliary. The final step involves the removal of the auxiliary to yield the desired (3R)-amine. wikipedia.org Common chiral auxiliaries include derivatives of phenylglycinol, ephedrine, and camphor. sigmaaldrich.com

| Methodology | Principle of Stereocontrol | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | A chiral catalyst (metal complex or enzyme) directs the approach of the reducing agent to one face of the in-situ formed imine. liv.ac.uk | Direct, potentially high throughput. | Catalyst cost and sensitivity; optimization of reaction conditions. |

| Enzymatic Synthesis | The highly specific active site of an enzyme (e.g., transaminase) ensures a stereoselective reaction. nih.gov | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability; potential for substrate inhibition. |

| Chiral Auxiliaries | A covalently attached chiral group sterically hinders one face of the molecule, directing the reaction to the opposite face. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize waste and environmental impact. rsc.orgrsc.orgAtom economy is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comdocbrown.info

Addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org The use of stoichiometric reagents, such as in classical reductions or with some chiral auxiliaries, often results in poor atom economy. primescholars.com

Another important metric is the Environmental Factor (E-Factor) , which is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process. nih.gov The pharmaceutical industry traditionally has high E-Factors due to complex, multi-step syntheses. nih.gov By adopting greener synthetic strategies, such as those discussed, the E-Factor for the production of this compound can be significantly reduced.

| Green Chemistry Metric | Definition | Ideal Value | Implication for Synthesis |

|---|---|---|---|

| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%. docbrown.info | 100% | Favors catalytic and addition reactions over those using stoichiometric reagents. |

| Environmental Factor (E-Factor) | Mass of waste / Mass of product. nih.gov | 0 | Encourages the use of recyclable catalysts, benign solvents, and minimizing byproducts. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product. mdpi.com | 1 | Considers all materials used in a process, including solvents and reagents for workup. |

Mechanistic and Kinetic Investigations of Reactions Involving 3r 2 Methylpentan 3 Amine Hydrochloride

Reaction Pathways in Derivatives of (3R)-2-Methylpentan-3-amine Hydrochloride

The reactivity of (3R)-2-methylpentan-3-amine is largely dictated by the nucleophilic character of the primary amine group and the stereochemistry at the C3 position. Its derivatives can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, each with distinct mechanistic pathways and stereochemical outcomes.

Reduction Reactions and Stereochemical Implications

Reduction reactions are fundamental to the synthesis of chiral amines like (3R)-2-methylpentan-3-amine and its derivatives. A common synthetic route is the asymmetric reductive amination of a prochiral ketone, 2-methylpentan-3-one. masterorganicchemistry.commasterorganicchemistry.com This process involves the condensation of the ketone with an amine source to form an intermediate imine or iminium ion, which is then reduced stereoselectively to the chiral amine. masterorganicchemistry.comwhiterose.ac.uk

The stereochemical outcome is highly dependent on the catalyst and reducing agent used. psu.edu Transition metal catalysts with chiral ligands are often employed for asymmetric hydrogenation of the imine intermediate. nih.gov Alternatively, biocatalytic methods using enzymes like imine reductases (IREDs) offer high enantioselectivity under mild conditions. whiterose.ac.uk The choice of catalyst determines which face of the imine is attacked by the hydride, thus dictating the formation of the (3R) or (3S) enantiomer.

| Precursor | Reducing System | Product | Stereochemical Control |

|---|---|---|---|

| Imine of 2-methylpentan-3-one | H₂ with Chiral Rh/Ru Catalyst | (3R)- or (3S)-2-methylpentan-3-amine | The chiral ligand on the metal center directs the hydrogenation to one face of the C=N bond. psu.edu |

| Imine of 2-methylpentan-3-one | NaBH₃CN or NaBH(OAc)₃ | Racemic 2-methylpentan-3-amine (B3370821) | These achiral reducing agents will produce a mixture of enantiomers unless a chiral auxiliary is used. masterorganicchemistry.com |

| Imine of 2-methylpentan-3-one | Imine Reductase (IRED) Enzyme | (3R)- or (3S)-2-methylpentan-3-amine | The enzyme's active site provides a chiral environment for highly stereoselective hydride transfer. whiterose.ac.uk |

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of (3R)-2-methylpentan-3-amine makes it a good nucleophile. savemyexams.com It can readily react with various electrophiles, such as alkyl halides, in nucleophilic substitution reactions to form more substituted amine derivatives. savemyexams.comchemguide.co.uk

The reaction of a primary amine like (3R)-2-methylpentan-3-amine with an alkyl halide (e.g., methyl iodide) can lead to a mixture of products: the secondary amine, the tertiary amine, and even the quaternary ammonium (B1175870) salt. chemguide.co.ukyoutube.com This occurs because the newly formed secondary and tertiary amines are also nucleophilic and can compete with the starting primary amine for the alkyl halide. youtube.com To achieve selective mono-alkylation and favor the formation of the secondary amine, a large excess of the primary amine is typically used. savemyexams.com

| Electrophile | Resulting Derivative of (3R)-2-methylpentan-3-amine | Reaction Type |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution (Sₙ2) |

| Acyl Chloride (RCOCl) | Amide | Nucleophilic Acyl Substitution |

| Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

Catalysis and Reaction Dynamics

Catalysis plays a pivotal role in the synthesis and transformation of chiral amines and their derivatives. Both transition metal catalysis and organocatalysis offer powerful tools for achieving high efficiency and stereoselectivity in these reactions.

Role of Transition Metal Catalysts in Downstream Reactions

Transition metal catalysts are extensively used in reactions involving C-N bond formation and functionalization. rsc.orgnih.gov Derivatives of (3R)-2-methylpentan-3-amine can be involved in such catalytic systems either as substrates or as chiral ligands. For example, transition metals like palladium, copper, rhodium, and iridium are known to catalyze cross-coupling reactions to form C-N bonds. rsc.orgepa.gov A derivative of the title compound could participate in C-H amination reactions, where a C-H bond is directly converted to a C-N bond, offering an atom-economical synthetic route. nih.gov

Furthermore, the chiral nature of (3R)-2-methylpentan-3-amine makes it a candidate for use as a chiral ligand in asymmetric catalysis. After coordination to a metal center, it can create a chiral environment that influences the stereochemical outcome of a reaction, such as asymmetric hydrogenation or allylic substitution. nih.govsigmaaldrich.com The steric and electronic properties of the amine would be critical in determining the efficiency and enantioselectivity of the catalytic system.

Organic Catalysis and Organocatalytic Transformations

Chiral primary amines are a cornerstone of asymmetric organocatalysis. rsc.org (3R)-2-methylpentan-3-amine, as a chiral primary amine, could potentially serve as an effective organocatalyst. psu.edu Chiral amines catalyze reactions through two main pathways: enamine catalysis and iminium catalysis. psu.edu

In enamine catalysis , the primary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This chiral enamine can then react with an electrophile, with the stereochemistry of the amine directing the facial selectivity of the attack.

In iminium catalysis , the amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. The formation of the iminium ion lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. The bulky substituents around the chiral center of the amine block one face of the molecule, leading to a highly stereoselective reaction.

Chiral amines have proven to be powerful catalysts in a wide range of asymmetric transformations, yielding products with high optical purity. acs.org The specific structure of (3R)-2-methylpentan-3-amine would influence its efficacy and selectivity in such organocatalytic roles.

Kinetic Studies of Key Conversion Steps

The reactivity of this compound in various chemical transformations is fundamentally governed by the principles of chemical kinetics. While specific, detailed kinetic data for this particular compound is not extensively available in publicly accessible literature, we can infer its likely kinetic behavior based on studies of similar primary amines in analogous reactions, such as N-alkylation.

N-alkylation of primary amines is a cornerstone of organic synthesis, and its kinetics are well-documented. nih.gov Generally, the reaction of a primary amine with an alkyl halide follows a second-order rate law, being first order with respect to the amine and first order with respect to the alkylating agent. fishersci.co.uk The rate equation can be expressed as:

Rate = k[(3R)-2-methylpentan-3-amine][Alkyl Halide]

Where 'k' is the rate constant. The value of 'k' is influenced by several factors including the nature of the alkylating agent, the solvent, and the reaction temperature. For instance, the reactivity of alkyl halides typically follows the order R-I > R-Br > R-Cl, due to the decreasing bond strength of the carbon-halogen bond. fishersci.co.uk

A significant consideration in the N-alkylation of primary amines is the potential for subsequent reactions. The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. lumenlearning.com This complicates the kinetic profile and can be controlled by using a large excess of the primary amine. lumenlearning.com

A hypothetical kinetic study of the reaction between (3R)-2-methylpentan-3-amine and an alkyl bromide could yield data similar to that presented in the interactive table below. This data illustrates the determination of the reaction order and rate constant from initial rate experiments.

| Experiment | Initial [(3R)-2-methylpentan-3-amine] (M) | Initial [Alkyl Bromide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

Note: This data is illustrative and based on general principles of N-alkylation kinetics of primary amines.

Advanced Spectroscopic and Analytical Research Methodologies for 3r 2 Methylpentan 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a chiral compound like (3R)-2-methylpentan-3-amine hydrochloride, which has two stereocenters (at C2 and C3), NMR is crucial for confirming the correct structure and assessing its stereoisomeric purity.

Proton NMR (¹H NMR) spectroscopy is highly sensitive to the local chemical environment of hydrogen atoms. In this compound, the presence of two chiral centers results in a complex spectrum where chemically non-equivalent protons give rise to distinct signals. The differentiation between diastereomers is possible because diastereomers have different physical properties and, consequently, different NMR spectra.

The protons on the ethyl group (C4 and C6) and the isopropyl group (C2, C1, and C5) exhibit splitting patterns that are diagnostic of their neighboring protons. For instance, the methine proton at C3 is coupled to the protons on C2 and C4, as well as the amine protons, leading to a complex multiplet. Due to the chirality at C3, the two protons on the adjacent C4 methylene (B1212753) group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, each appearing as a separate multiplet. This diastereotopicity is a key feature used to confirm the structure and is highly sensitive to the relative stereochemistry at the C2 and C3 centers.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities. The exact values can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H3 (CH-N) | ~3.10 | m | - | 1H |

| H2 (CH-isopropyl) | ~2.20 | m | - | 1H |

| H4a (CH₂-ethyl) | ~1.85 | m | - | 1H |

| H4b (CH₂-ethyl) | ~1.70 | m | - | 1H |

| H1/H5 (CH₃-isopropyl) | ~1.15 | d | ~6.8 | 6H |

| H6 (CH₃-ethyl) | ~1.05 | t | ~7.5 | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a ¹³C NMR spectrum, each unique carbon atom typically gives a distinct signal. pressbooks.pub For this compound, all six carbon atoms are in chemically different environments due to the lack of molecular symmetry. Therefore, six distinct signals are expected in the ¹³C NMR spectrum.

The chemical shift of each carbon signal is indicative of its electronic environment. chemguide.co.uk Carbons bonded to the electronegative nitrogen atom (C3) are deshielded and appear at a higher chemical shift (downfield). Alkyl carbons (C1, C2, C4, C5, C6) appear at lower chemical shifts (upfield). The precise chemical shifts help in assigning each signal to a specific carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (CH-N) | ~55-60 |

| C2 (CH-isopropyl) | ~35-40 |

| C4 (CH₂-ethyl) | ~25-30 |

| C5 (CH₃-isopropyl) | ~18-22 |

| C1 (CH₃-isopropyl) | ~16-20 |

| C6 (CH₃-ethyl) | ~10-15 |

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments resolve these issues by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org These techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org A COSY spectrum of this compound would show cross-peaks connecting H3 to H2 and H4, H2 to H1/H5, and H4 to H6, thus confirming the connectivity of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. wikipedia.org It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~3.10 ppm (H3) would show a correlation to the carbon signal at ~55-60 ppm (C3).

HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals long-range couplings between protons and carbons over two or three bonds. pnas.org This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include cross-peaks from the methyl protons H1/H5 to carbons C2 and C3, and from the methyl protons H6 to carbons C4 and C3.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H6, H2 ↔ H1/H5 | Confirms ¹H-¹H spin coupling network and proton connectivity. |

| HSQC | H1/H5 ↔ C1/C5, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H6 ↔ C6 | Assigns each carbon to its directly attached proton(s). |

| HMBC | H1/H5 ↔ C2, C3; H6 ↔ C3, C4 | Confirms the connectivity of the isopropyl and ethyl groups to the C3 carbon. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, verify its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the ion being analyzed. For (3R)-2-methylpentan-3-amine, which has a molecular formula of C₆H₁₅N, analysis is typically performed on the protonated molecule, [M+H]⁺, with the formula [C₆H₁₆N]⁺.

HRMS can easily distinguish the target ion from other ions that have the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of a newly synthesized compound and ensuring the absence of impurities with similar molecular weights.

Table 4: Molecular Formula Verification by HRMS

| Molecular Formula | Nominal Mass | Calculated Exact Mass of [M+H]⁺ |

|---|---|---|

| C₆H₁₆N⁺ (Target Ion) | 102 | 102.1283 |

| C₅H₁₂NO⁺ | 102 | 102.0891 |

| C₄H₈N₂O⁺ | 102 | 102.0637 |

| C₇H₂₀⁺ | 102 | 102.1565 |

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are detected.

The fragmentation of aliphatic amines is well-characterized and often dominated by α-cleavage—the cleavage of the carbon-carbon bond adjacent to the C-N bond. For the [C₆H₁₆N]⁺ ion of 2-methylpentan-3-amine (B3370821), two primary α-cleavage pathways are expected:

Cleavage of the C2-C3 bond, resulting in the loss of an isopropyl radical (•C₃H₇), yielding a fragment ion at m/z 58.0657.

Cleavage of the C3-C4 bond, resulting in the loss of an ethyl radical (•C₂H₅), yielding a fragment ion at m/z 72.0813.

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to confirm the structure of the molecule. docbrown.info

Table 5: Predicted MS/MS Fragmentation of Protonated 2-Methylpentan-3-amine ([M+H]⁺ = 102.1283)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 102.1283 | 72.0813 | C₂H₅• (Ethyl radical) | [CH(NH₂)=CH(CH₃)₂]⁺ |

| 102.1283 | 58.0657 | C₃H₇• (Isopropyl radical) | [CH₃CH₂CH=NH₂]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The primary amine group, protonated in the hydrochloride salt form (-NH3+), gives rise to distinct stretching and bending vibrations. Symmetrical and asymmetrical N-H stretching bands are typically observed in the 3200-2800 cm⁻¹ region, often appearing as broad features due to hydrogen bonding. The C-H stretching vibrations from the methyl, methylene, and methine groups of the pentane (B18724) backbone occur in the 3000-2850 cm⁻¹ range. Bending vibrations for the ammonium (B1175870) group (N-H bends) are expected around 1600-1500 cm⁻¹, while C-H bending vibrations appear in the 1470-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information. researchgate.net While N-H and O-H stretching modes are often weak in Raman spectra, the carbon backbone vibrations are typically strong, allowing for detailed analysis of the skeletal structure of the molecule. The C-N and C-C stretching vibrations provide valuable data in the 1200-800 cm⁻¹ "fingerprint" region.

Polymorphism, the ability of a compound to exist in more than one crystal form, can be effectively studied using vibrational spectroscopy. ebalbharati.in Different polymorphs of the same compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice environments, which affect the molecular symmetry and intermolecular interactions (e.g., hydrogen bonding). These spectral differences can be observed as shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks. While chiral molecules can exhibit polymorphism, some studies suggest they are less prone to it than their achiral counterparts. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on typical values for primary amine salts.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Bond(s) Involved |

|---|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Weak | N-H |

| C-H Stretch (Alkyl) | 3000 - 2850 | 3000 - 2850 | C-H |

| N-H Bend (Ammonium) | 1600 - 1500 | Weak | N-H |

| C-H Bend (Alkyl) | 1470 - 1350 | 1470 - 1350 | C-H |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | C-N |

| C-C Stretch | 1200 - 800 | Strong | C-C |

Gas Chromatography (GC) for Purity and Enantiomeric Excess (ee) Determination

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds, making it highly suitable for assessing the purity and enantiomeric composition of chiral amines like (3R)-2-methylpentan-3-amine. chromatographyonline.com Due to the polar nature and low volatility of amine hydrochlorides, a derivatization step is typically required prior to GC analysis.

To determine the enantiomeric excess (ee), a specialized chiral stationary phase (CSP) is required. wiley.com Cyclodextrin-based capillary columns are frequently employed for the enantioseparation of derivatized amines. chromatographyonline.com The chiral selector in the stationary phase interacts diastereomerically with the two enantiomers of the derivatized analyte, leading to different retention times for the (R)- and (S)-enantiomers.

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.com The formula used is:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer. This analysis is crucial for quality control in asymmetric synthesis, ensuring the desired enantiomer is produced with high selectivity.

Table 2: Representative GC Data for Purity and Enantiomeric Excess Analysis This table shows hypothetical data for a derivatized sample of (3R)-2-methylpentan-3-amine.

| Peak ID | Compound | Retention Time (min) | Peak Area | Purity / Composition |

|---|---|---|---|---|

| 1 | Solvent/Impurity | 3.45 | 1,500 | - |

| 2 | TFA-(S)-2-methylpentan-3-amine | 10.21 | 25,000 | 2.5% of enantiomers |

| 3 | TFA-(R)-2-methylpentan-3-amine | 10.58 | 975,000 | 97.5% of enantiomers |

| Purity Calculation | - | - | Total Area (Analyte): 1,000,000 | Chemical Purity: >99% |

| ee Calculation | - | - | (975,000 - 25,000) / (975,000 + 25,000) | Enantiomeric Excess (ee): 95.0% |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the unequivocal method for the determination of the absolute stereochemistry of a chiral molecule. While other techniques can provide relative stereochemistry or confirm enantiomeric purity, single-crystal X-ray diffraction provides a direct, three-dimensional visualization of the atomic arrangement in a molecule, thereby unambiguously assigning its absolute configuration. usm.edu

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, this compound. The crystal, typically less than a millimeter in size, is mounted and placed in a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.

By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained. This data is then processed using complex mathematical algorithms (Fourier transforms) to generate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of all non-hydrogen atoms can be determined with high precision. The resulting molecular model reveals the exact spatial orientation of the groups around the chiral center (the carbon at the 3-position), confirming whether it possesses the (R) or (S) configuration according to the Cahn-Ingold-Prelog priority rules.

For chiral molecules crystallizing in non-centrosymmetric space groups, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. The Flack parameter is a critical value refined during the structure solution that should ideally be close to zero for the correct enantiomer, providing definitive proof of the absolute configuration. usm.edu

Table 3: Typical Crystallographic Data Obtained for this compound This table lists the key parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound. | C₆H₁₆ClN |

| Formula Weight | Molar mass of the compound. | 137.65 g/mol |

| Crystal System | The crystal system (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal lattice. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and angles (α, β, γ). | a = 5.8 Å, b = 8.9 Å, c = 15.2 Å; α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 785 ų |

| Z | The number of molecules per unit cell. | 4 |

| Final R-indices | Indicators of the quality of the structural model fit to the data. | R1 = 0.035 |

| Flack Parameter | A parameter used to confirm the absolute structure. | 0.02(4) |

| Absolute Configuration | The determined stereochemistry at the chiral center. | R |

Derivatization and Application of 3r 2 Methylpentan 3 Amine Hydrochloride As a Synthetic Precursor

Synthesis of Novel Chiral Amine Derivatives

The primary amine functionality of (3R)-2-methylpentan-3-amine is a key handle for a variety of chemical transformations, allowing for its incorporation into a diverse set of molecular architectures.

Amides: Chiral amides are significant structural motifs in many pharmaceuticals and natural products. (3R)-2-methylpentan-3-amine can be readily converted into substituted amides through reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. This transformation provides a straightforward method for introducing the chiral 2-methylpentan-3-yl group into a molecule.

Interactive Data Table: General Reaction for the Formation of Substituted Amides

| Reactant 1 | Reactant 2 | Product | General Conditions |

| (3R)-2-methylpentan-3-amine | Acyl Chloride (R-COCl) | (3R)-N-(2-methylpentan-3-yl)amide | Base (e.g., triethylamine), aprotic solvent |

| (3R)-2-methylpentan-3-amine | Acid Anhydride ((RCO)₂)O) | (3R)-N-(2-methylpentan-3-yl)amide | Aprotic solvent, may be heated |

| (3R)-2-methylpentan-3-amine | Carboxylic Acid (R-COOH) | (3R)-N-(2-methylpentan-3-yl)amide | Coupling agent (e.g., DCC, EDC), base, aprotic solvent |

Ureas: Substituted ureas are another important class of compounds with applications in medicinal chemistry and materials science. (3R)-2-methylpentan-3-amine can be converted to chiral ureas through several methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, phosgene (B1210022) or its equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. Another method involves the conversion of Boc-protected amines into isocyanates in situ, which can then react with an amine to yield ureas.

Interactive Data Table: General Reaction for the Formation of Substituted Ureas

| Reactant 1 | Reactant 2 | Product | General Conditions |

| (3R)-2-methylpentan-3-amine | Isocyanate (R-NCO) | (3R)-1-(2-methylpentan-3-yl)-3-substituted urea | Aprotic solvent |

| (3R)-2-methylpentan-3-amine | N,N'-Carbonyldiimidazole (CDI) | Activated amine intermediate | Aprotic solvent |

| Activated amine intermediate | Second Amine (R'-NH₂) | (3R)-1-(2-methylpentan-3-yl)-3-substituted urea | Aprotic solvent |

Imines: Primary amines react with aldehydes and ketones under mildly acidic conditions to form imines, also known as Schiff bases. This reaction is a reversible condensation where a molecule of water is eliminated. The resulting imine contains a carbon-nitrogen double bond, with the nitrogen atom substituted with the chiral (3R)-2-methylpentan-3-yl group. These chiral imines can serve as intermediates for the synthesis of other chiral amines through reduction or other transformations.

The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the neutral imine.

Enamines: Enamine formation typically occurs from the reaction of aldehydes or ketones with secondary amines. Primary amines, such as (3R)-2-methylpentan-3-amine, preferentially form the more thermodynamically stable imine. The tautomeric enamine form may exist in equilibrium with the imine, although the imine is generally the major product.

The versatility of (3R)-2-methylpentan-3-amine as a precursor extends to the synthesis of a variety of other nitrogen-containing compounds. These can be prepared through various synthetic strategies, including reduction of nitriles, nitro compounds, and amides, as well as through rearrangements like the Hofmann and Curtius rearrangements. The Gabriel synthesis is a well-established method for preparing primary amines. Reductive amination, which involves the formation of an imine or enamine followed by reduction, is another powerful tool for synthesizing amines.

Applications in Chiral Auxiliary and Ligand Design

Chiral amines are crucial in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into chiral ligands for catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. Chiral amines like (3R)-2-methylpentan-3-amine can be converted into amides, which can then undergo diastereoselective reactions at the alpha-carbon. For example, pseudoephenamine, a similar chiral amine, has been shown to be a versatile chiral auxiliary in asymmetric alkylation reactions. The steric bulk of the (3R)-2-methylpentan-3-yl group can effectively shield one face of a reactive intermediate, such as an enolate, allowing for the approach of an electrophile from the less hindered face.

In chiral ligand design , chiral amines are incorporated into the structure of a ligand that coordinates to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, and cycloadditions. The chirality of the ligand creates a chiral environment around the metal's active site, leading to the preferential formation of one enantiomer of the product. While specific ligands derived from (3R)-2-methylpentan-3-amine are not widely reported, its structural features make it a candidate for incorporation into ligand frameworks, such as in the synthesis of phosphoramidites or other P,N-ligands.

Role in Complex Molecule Synthesis (e.g., Tapentadol intermediates)

(3R)-2-methylpentan-3-amine and its derivatives are key intermediates in the synthesis of the centrally acting analgesic, Tapentadol. The specific stereochemistry of these intermediates is crucial for the pharmacological activity of the final drug molecule.

The synthetic precursor to Tapentadol is often (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. Various synthetic routes have been developed to produce this key

Impact of Stereochemistry on Subsequent Reaction Efficiency

The (3R) configuration of 2-methylpentan-3-amine (B3370821) hydrochloride is instrumental in asymmetric synthesis, a field focused on the selective production of one stereoisomer of a chiral product. When this compound is used as a chiral auxiliary or a synthetic precursor, its specific spatial arrangement directs the approach of incoming reagents, leading to the preferential formation of one diastereomer or enantiomer over the other. This stereochemical control is fundamental to the efficiency of the reaction, as it minimizes the formation of undesired stereoisomers, thereby increasing the yield of the target molecule and simplifying purification processes.

The importance of using an enantiomerically pure starting material like (3R)-2-methylpentan-3-amine is particularly evident in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The principles of asymmetric induction, where the chirality of one molecule influences the creation of a new stereocenter, are central to understanding the impact of this compound's stereochemistry.

While specific comparative studies detailing the reaction efficiency of (3R)-2-methylpentan-3-amine versus its (3S)-enantiomer or the racemic mixture are not extensively documented in publicly available literature, the principles of stereoselective reactions allow for a clear understanding of its importance. In a hypothetical reaction where the amine is used to form a chiral intermediate, the (3R) configuration would create a specific chiral environment. This environment would favor a particular transition state geometry for the subsequent reaction step, leading to a high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

For instance, in the formation of an imine followed by a nucleophilic addition, the bulky isopropyl and ethyl groups attached to the chiral center of the (3R)-amine would sterically hinder one face of the molecule. This steric hindrance would force an incoming nucleophile to attack from the less hindered face, resulting in the selective formation of one stereoisomer of the product.

The efficiency of such a stereoselective reaction can be quantified by the diastereomeric or enantiomeric excess, which indicates the degree of stereochemical control exerted by the chiral precursor. High stereoselectivity is a hallmark of an efficient asymmetric synthesis.

| Precursor | Diastereomeric Ratio (Product A : Product B) | Diastereomeric Excess (d.e.) | Yield of Desired Product A |

| (3R)-2-methylpentan-3-amine | 95 : 5 | 90% | High |

| (3S)-2-methylpentan-3-amine | 5 : 95 | -90% (favoring Product B) | Low (for Product A) |

| Racemic 2-methylpentan-3-amine | 50 : 50 | 0% | 50% of total yield |

This table demonstrates that the use of the enantiomerically pure (3R)-isomer is crucial for maximizing the yield of the desired stereoisomeric product (Product A). In contrast, using the racemic mixture would result in a non-selective reaction, yielding an equal mixture of both products and significantly reducing the efficiency of the synthesis with respect to the desired product. The use of the opposite enantiomer, (3S), would lead to the preferential formation of the undesired stereoisomer (Product B).

Theoretical and Computational Studies of 3r 2 Methylpentan 3 Amine Hydrochloride

Conformational Analysis and Energy Minimization

The conformational landscape of (3R)-2-methylpentan-3-amine hydrochloride is determined by the rotation around its single bonds. For this molecule, the key dihedral angles are associated with the carbon-carbon bonds of the pentyl chain and the carbon-nitrogen bond. Due to the presence of a stereocenter at the C3 position, the spatial arrangement of the substituents—the ethyl group, the isopropyl group, the amino group, and a hydrogen atom—leads to a variety of possible conformations.

Energy minimization calculations are employed to find the geometries that correspond to local minima on the potential energy surface. These calculations systematically adjust the molecular geometry to locate the lowest energy arrangement of the atoms. For a molecule like this compound, a systematic conformational search would be performed, followed by geometry optimization and energy calculation for each identified conformer. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose.

Illustrative Conformational Analysis Data

Due to the limited availability of specific computational studies on this compound, the following table presents hypothetical but realistic relative energies for a set of conformers of a structurally similar chiral amine, calculated using a DFT method. This data serves to illustrate the typical energy differences observed between stable conformers.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 55.8 |

| 2 | 0.50 | 23.5 |

| 3 | 1.20 | 8.7 |

| 4 | 1.80 | 3.2 |

| 5 | 2.50 | 1.1 |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations provide valuable insights into the reactivity and selectivity of this compound. By analyzing the electronic structure of the molecule, it is possible to predict its behavior in chemical reactions. Key parameters derived from these calculations include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, indicating that this is the primary site for electrophilic attack.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In the case of the protonated amine, the positive charge will be localized around the ammonium (B1175870) group, influencing its interactions.

Calculated atomic charges, such as those from Natural Bond Orbital (NBO) analysis, quantify the electron distribution at each atomic center. These charges can help to rationalize the observed regioselectivity in reactions.

Illustrative Quantum Chemical Data

The following table provides hypothetical but representative quantum chemical data for a chiral alkylamine, calculated at the DFT/B3LYP/6-31G* level of theory.

| Parameter | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| NBO Charge on Nitrogen | -0.85 e |

| NBO Charge on C3 | +0.15 e |

Molecular Modeling of Stereoselective Transformations

As a chiral molecule, this compound is a valuable building block in asymmetric synthesis. Molecular modeling plays a crucial role in understanding and predicting the stereochemical outcome of reactions involving this compound. By modeling the transition states of competing reaction pathways, it is possible to rationalize the observed stereoselectivity.

For instance, if (3R)-2-methylpentan-3-amine were used as a chiral auxiliary or a reactant in a stereoselective reaction, computational methods could be employed to model the diastereomeric transition states. The energy difference between these transition states determines the enantiomeric or diastereomeric excess of the product. A lower energy transition state corresponds to the major product.

These calculations often require high levels of theory, such as DFT with larger basis sets or even more sophisticated ab initio methods, to accurately capture the subtle energetic differences that govern stereoselectivity. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, can also be critical for obtaining results that correlate well with experimental observations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)